molecular formula C8H10O3 B2899221 6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid CAS No. 2193061-49-1

6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid

Cat. No.: B2899221
CAS No.: 2193061-49-1
M. Wt: 154.165
InChI Key: FKFTXCNQSAWTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid is a versatile small molecule scaffold with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.2 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused to a carboxylic acid group

Preparation Methods

The synthesis of 6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides using reagents like alcohols or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions often involve controlled temperatures and the use of organic solvents.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, esters, and amides.

Scientific Research Applications

6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in various biological assays.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its ability to undergo various chemical modifications makes it a candidate for creating bioactive compounds.

    Industry: In industrial research, the compound is used to develop new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function. These interactions are often studied using biochemical assays and molecular docking studies.

    Pathways Involved: The pathways affected by the compound depend on its specific chemical modifications and the biological context. Common pathways include metabolic pathways, signal transduction pathways, and enzymatic reactions.

Comparison with Similar Compounds

6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid can be compared with other spirocyclic compounds:

    Similar Compounds: Examples include spiro[3.4]octane-1,6-dione, spiro[3.4]octane-1,6-diol, and spiro[3.4]octane-1,6-dicarboxylic acid.

    Uniqueness: The presence of the oxaspiro ring and the carboxylic acid group distinguishes this compound from other similar compounds. This unique structure imparts specific reactivity and stability, making it valuable for various research applications.

Biological Activity

6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid is a unique spirocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors under acidic or basic conditions. The compound's structure can be represented by the molecular formula C8H12O3C_8H_{12}O_3 and its SMILES notation is C1COCC12CC(C2)C(=O)O .

Table 1: Structural Information

PropertyValue
Molecular FormulaC8H12O3
SMILESC1COCC12CC(C2)C(=O)O
InChIInChI=1S/C8H12O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h6H,1-5H2,(H,9,10)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in biochemical studies and potential pharmaceutical applications.

The compound interacts with various molecular targets including enzymes and receptors, influencing their activity. This interaction is crucial for its role in metabolic pathways and signal transduction processes .

Case Studies and Research Findings

  • Antiproliferative Activity : A study assessed the antiproliferative effects of derivatives of spirocyclic compounds, including this compound, against different cancer cell lines. Compounds were screened for their ability to inhibit cell growth, with some derivatives showing significant cytotoxicity .
  • Enzyme Interactions : The compound has been used as a probe in enzyme interaction studies, demonstrating potential as an inhibitor in various biochemical pathways .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHL-60 (leukemia)42.1
Another derivativeNCI H292 (lung cancer)19.0
Another derivativeHT29 (colon cancer)28

Comparison with Similar Compounds

When compared to other spirocyclic compounds such as spiro[3.4]octane derivatives, this compound is distinguished by its unique oxaspiro ring and carboxylic acid group. This structural uniqueness contributes to its specific reactivity and stability in biological systems .

Table 3: Comparison of Spirocyclic Compounds

CompoundUnique Features
This compoundContains oxaspiro ring and carboxylic group
Spiro[3.4]octane-1,6-dioneLacks the oxaspiro structure
Spiro[3.4]octane-1,6-diolDoes not contain carboxylic group

Properties

IUPAC Name

6-oxaspiro[3.4]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h3H,1-2,4-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFTXCNQSAWTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.